Bosutinib

Description

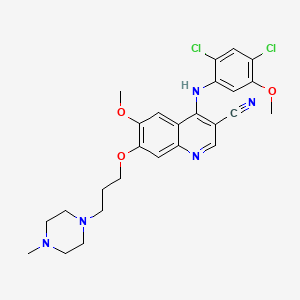

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPYILGKFZZVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861568 | |

| Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380843-75-4 | |

| Record name | Bosutinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380843-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bosutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bosutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOSUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5018V4AEZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bosutinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bosutinib's Target Profile in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target profile of bosutinib, a dual inhibitor of Src and Abl tyrosine kinases, in the context of cancer cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, target specificity, and impact on key cellular signaling pathways.

Executive Summary

This compound is a potent ATP-competitive inhibitor of the Bcr-Abl fusion protein and Src family kinases (SFKs), which are key drivers in various malignancies.[1][2][3] Primarily approved for the treatment of chronic myeloid leukemia (CML), its therapeutic potential extends to other cancers where Src signaling is dysregulated. This guide delves into the quantitative specifics of this compound's kinase inhibition profile, the experimental methodologies used to determine this profile, and the intricate signaling networks it modulates.

Quantitative Target Profile of this compound

This compound exhibits a distinct kinase inhibition profile, with high potency against its primary targets and a range of off-target activities that contribute to its overall therapeutic effect and side-effect profile. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against a panel of wild-type and mutated kinases, providing a quantitative basis for understanding its selectivity.

Table 1: this compound IC50 Values for Primary and Off-Target Kinases

| Kinase Target | IC50 (nM) | Cancer Type Association | Reference |

| Primary Targets | |||

| ABL1 | 1.2 | CML, ALL | [4] |

| BCR-ABL | <1 - 20 | CML | [4] |

| LYN | 1.1 | CML, AML, B-cell malignancies | [5] |

| SRC | 1.2 | Solid tumors (Breast, Lung, Colon) | [4] |

| HCK | 2.8 | CML, AML | [5] |

| FYN | 3.7 | Glioblastoma, Melanoma | [5] |

| Selected Off-Targets | |||

| CAMK2G | 180 | Myeloid leukemia | [3] |

| MST2 (STK3) | 30 | Colorectal cancer | [3] |

| EGFR | 100-400 | Lung, Colorectal, Head and Neck Cancer | [6] |

| TEC family kinases | Potently inhibited | B-cell malignancies | [3] |

| STE20 family kinases | Prominently targeted | Apoptosis regulation | [3] |

Table 2: this compound IC50 Values against Imatinib-Resistant BCR-ABL Mutations

| BCR-ABL Mutation | IC50 (nM) | Fold Increase vs. Wild-Type | Reference |

| G250E | 15 | 15 | [4] |

| E255K | 12 | 12 | [4] |

| Y253F | 20 | 20 | [4] |

| M351T | 20 | 20 | [4] |

| F359V | 11 | 11 | [4] |

| T315I | >2000 | >2000 | [4] |

| V299L | >1000 | >1000 | [4] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by interfering with crucial signaling cascades that regulate cell proliferation, survival, migration, and apoptosis.

BCR-ABL Signaling Pathway

In Philadelphia chromosome-positive (Ph+) CML, the constitutively active BCR-ABL fusion protein drives leukemogenesis through the activation of multiple downstream pathways. This compound directly inhibits the kinase activity of BCR-ABL, thereby blocking these oncogenic signals.

Src Family Kinase (SFK) Signaling Pathway

Src kinases are involved in a multitude of cellular processes, including cell adhesion, migration, and invasion. Their overexpression or constitutive activation is common in many solid tumors. This compound's inhibition of SFKs disrupts these pathological functions.

References

- 1. Evidence of off-target effects of this compound that promote retinoic acid-induced differentiation of non-APL AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profile of this compound and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Global target profile of the kinase inhibitor this compound in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bosutinib: Kinome Scan and Off-target Analysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinome profile and off-target analysis of bosutinib, a dual inhibitor of Src and Abl kinases. By examining its interactions across the human kinome, this document aims to elucidate the molecular mechanisms underlying its therapeutic efficacy and potential side effects, offering valuable insights for ongoing research and drug development.

Introduction to this compound

This compound (SKI-606) is a potent, orally administered ATP-competitive inhibitor of the Src and Abl tyrosine kinases.[1] It is clinically approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2][3] The primary therapeutic mechanism of this compound involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, and Src family kinases (SFKs) which are implicated in cell growth, migration, and survival.[3][4] While highly effective against its intended targets, a comprehensive understanding of its activity across the entire human kinome is crucial for predicting its full therapeutic potential and anticipating off-target liabilities. Kinome profiling reveals a broader spectrum of kinase interactions, providing a more complete picture of the drug's mechanism of action.[5]

This compound's Kinome Profile: On- and Off-Target Activities

Kinome-wide screening has revealed that this compound, while a potent Src/Abl inhibitor, interacts with a range of other tyrosine and serine/threonine kinases. This polypharmacology defines its unique efficacy and safety profile. Unlike other TKIs such as imatinib and dasatinib, this compound does not significantly inhibit c-KIT or Platelet-Derived Growth Factor Receptor (PDGFR), which may account for its distinct toxicity profile, including lower rates of fluid retention.[1][6]

A two-tiered approach combining chemical proteomics with in-vitro kinase assays has been used to establish a global survey of this compound's targets.[7] This has identified over 45 novel kinase targets, revealing differences in the drug's target pattern between cell lines (like K562) and primary CML cells.[7]

Table 1: On-Target Kinase Inhibition by this compound

This table summarizes the inhibitory activity of this compound against its primary, intended targets. Data is compiled from biochemical assays.

| Kinase Family | Kinase Target | IC50 (nM) | Reference |

| Abl Family | ABL1 | <10 | [6] |

| BCR-ABL | ~1.2 | [8] | |

| Src Family | SRC | <10 | [6] |

| LYN | <10 | [6] | |

| HCK | <10 | [6] | |

| FYN | <10 | [6] | |

| YES | <10 | [6] | |

| FGR | <10 | [6] | |

| Tec Family | TEC | <10 | [6] |

| BTK | <10 | [6] | |

| BMX | <10 | [6] |

Table 2: Selected Off-Target Kinase Inhibition by this compound

This table highlights key off-target kinases inhibited by this compound, which may contribute to both therapeutic effects and adverse events.

| Kinase Family | Kinase Target | IC50 (nM) | Potential Implication | Reference |

| STE20 Family | MST2 (STK3) | 16 | Apoptosis Regulation | [7] |

| CAMK Family | CAMK2G | 130 | Myeloid Cell Proliferation | [7] |

| CAMK1D | 41 | Not specified | [7] | |

| Other TK | EPHA4 | 14 | Various signaling | [7] |

| EPHB2 | 26 | Various signaling | [7] | |

| MEK1 | >1000 | Still affected at higher doses | [9] | |

| TAOK3 | >1000 | Still affected at higher doses | [9] |

Key Signaling Pathways Modulated by this compound

This compound exerts its primary anti-leukemic effect by inhibiting the constitutively active BCR-ABL kinase, which disrupts downstream pathways essential for CML cell proliferation and survival.[3] Its concurrent inhibition of Src family kinases further blocks signals related to cell growth, adhesion, and migration.[4]

Experimental Protocols for Kinase Profiling

Several robust methodologies are employed to determine the interaction profile of a kinase inhibitor like this compound. These techniques can be broadly categorized into binding assays and activity assays.[10]

This method quantitatively measures the binding of a compound to a kinase's active site. It is independent of ATP concentration and can measure thermodynamic dissociation constants (Kd), providing a true measure of binding affinity.[11][12]

Methodology:

-

Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand (a known inhibitor) bound to a solid support (e.g., beads), and the test compound (this compound).[11]

-

Competition: The kinase is incubated with both the immobilized ligand and the test compound.

-

Binding Equilibrium: If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[11]

-

Quantification: The amount of kinase bound to the solid support is measured. A reduction in the amount of captured kinase indicates that the test compound is successfully competing for the active site.[12]

-

Readout: The DNA tag on the kinase is quantified using quantitative PCR (qPCR), an ultra-sensitive detection method.[11]

-

Data Analysis: The amount of kinase captured is measured as a function of the test compound concentration to calculate the dissociation constant (Kd).[11]

Chemical proteomics provides a comprehensive profile of drug-binding proteins directly from cell lysates, offering insights into target engagement in a near-physiological context.[13][14]

Methodology:

-

Probe Synthesis: A chemical analog of the drug (e.g., c-bosutinib) is synthesized and immobilized on an affinity matrix (e.g., sepharose beads).[7][9]

-

Lysate Incubation: The affinity matrix is incubated with a cell or tissue lysate, allowing the drug analog to capture its protein targets.

-

Competition (Optional): To confirm specificity, a parallel experiment is run where the lysate is pre-incubated with an excess of the free, non-immobilized drug (this compound). This will compete for binding and reduce the capture of true targets.

-

Washing: The matrix is washed extensively to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the matrix.

-

Protein Identification: The eluted proteins are identified and quantified using mass spectrometry (LC-MS/MS).[13]

Considered the "gold standard" for kinase profiling, this method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[10]

Methodology:

-

Reaction Setup: The test compound (this compound) is incubated with the kinase, a specific substrate (protein or peptide), cofactors, and radioisotope-labeled ATP (typically [γ-³³P]-ATP or [γ-³²P]-ATP).[10][15]

-

Enzymatic Reaction: The reaction is allowed to proceed for a defined period (e.g., 60 minutes at 30°C).[15]

-

Reaction Termination: The reaction is stopped, often by adding an acid like phosphoric acid (H₃PO₄).[15]

-

Separation: The phosphorylated substrate is separated from the remaining radiolabeled ATP. This is commonly done using phosphocellulose filter paper or plates that bind the substrate but not the free ATP.

-

Detection: The amount of incorporated radioactivity (³³P or ³²P) on the substrate is measured using a scintillation counter.[15]

-

Data Analysis: The residual kinase activity in the presence of the inhibitor is calculated relative to a control reaction without the inhibitor. This data is used to determine the IC50 value.

Off-Target Analysis and Clinical Implications

The off-target profile of this compound is critical for understanding its clinical effects. So-called off-target effects can be linked to both clinical efficacy and toxicity.[16]

-

Favorable Off-Target Profile: The lack of potent activity against c-KIT and PDGFR is a distinguishing feature of this compound.[6] Inhibition of these kinases by other TKIs has been associated with adverse events like edema and hypopigmentation. This selective profile may contribute to this compound's different tolerability.[6]

-

Adverse Events: The most common side effects of this compound are gastrointestinal, including diarrhea, nausea, and vomiting.[17] While the exact kinases responsible are not fully elucidated, off-target inhibition of kinases in the gastrointestinal tract is a likely contributor.

-

Novel Therapeutic Potential: Off-target effects can sometimes be leveraged for new therapeutic indications. For example, studies have shown that this compound can promote retinoic acid-induced differentiation in non-APL acute myeloid leukemia (AML) cells through a novel, Lyn-independent off-target effect, suggesting potential applications beyond CML.[18]

Conclusion

Comprehensive kinome scanning and off-target analysis are indispensable tools in modern drug development. For this compound, this detailed profiling has provided a deeper understanding of its molecular mechanism, rationalized its clinical safety profile, and uncovered potential new avenues for its therapeutic use. The data clearly shows that this compound is a potent dual Src/Abl inhibitor with a distinct and broad kinase interaction profile. Continued investigation into these on- and off-target effects will be vital for optimizing its clinical application and exploring its full potential as a targeted cancer therapy.

References

- 1. This compound: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound Monohydrate? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Src/Abl tyrosine kinase inhibitor this compound suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. reactionbiology.com [reactionbiology.com]

- 11. chayon.co.kr [chayon.co.kr]

- 12. m.youtube.com [m.youtube.com]

- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]

- 15. 2.6. Kinase Profiling Assay [bio-protocol.org]

- 16. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Step-in dosing of this compound in pts with chronic phase chronic myeloid leukemia (CML) after second-generation tyrosine kinase inhibitor (TKI) therapy: results of the this compound Dose Optimization (BODO) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evidence of off-target effects of this compound that promote retinoic acid-induced differentiation of non-APL AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Bosutinib: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the 4-Anilinoquinoline-3-carbonitrile Scaffold as a Dual Src/Abl Kinase Inhibitor

Introduction

Bosutinib (marketed as Bosulif) is a potent, orally active, second-generation tyrosine kinase inhibitor (TKI) used in the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[1][2] It functions as an ATP-competitive dual inhibitor of the Bcr-Abl and Src family kinases, which are key drivers in the pathogenesis of CML and other malignancies.[3][4] The development of this compound and other second-generation TKIs has been crucial for patients who develop resistance or intolerance to first-line therapy with imatinib.[5]

The chemical scaffold of this compound is a 4-anilinoquinoline-3-carbonitrile.[2] Its unique structure allows it to potently inhibit 16 of 18 imatinib-resistant forms of Bcr-Abl expressed in murine myeloid cell lines, sparing the T315I and V299L mutations.[1] This guide provides a detailed examination of the structure-activity relationship (SAR) of the this compound core, summarizing key quantitative data, experimental methodologies, and the logical progression of its molecular optimization.

Core Scaffold and Kinase Binding Mode

This compound binds to the ATP-binding site of the Abl and Src kinase domains. The core 4-anilinoquinoline structure positions itself in the hydrophobic pocket, with the quinoline nitrogen acting as a key hydrogen bond acceptor with the hinge region of the kinase, a characteristic interaction for this class of inhibitors. The inhibitor is sandwiched between the N-terminal and C-terminal lobes of the kinase. The 2,4-dichloro-5-methoxyanilino moiety projects into a deeper hydrophobic pocket, while the solubilizing side chain at the C7 position extends towards the solvent-exposed region of the enzyme.

Structure-Activity Relationship (SAR) Studies

The optimization of the 4-anilino-3-quinolinecarbonitrile scaffold into the clinical candidate this compound involved systematic modification at several key positions to enhance potency, selectivity, and pharmacokinetic properties. The following sections detail the SAR based on published preclinical studies.

The C4-Anilino Moiety

The substitution pattern on the C4-anilino ring is critical for potent inhibition of Src and Abl kinases. Early studies identified that a trisubstituted aniline was optimal. Optimization of this moiety led to the selection of the 2,4-dichloro-5-methoxy-substituted aniline present in this compound, which demonstrated superior enzymatic and cellular potency.

| Compound ID | C4-Anilino Substitution | Src Kinase IC50 (nM) |

| 1a | 2,4-dichloro | 30 |

| 1b | 2,5-dichloro | >1000 |

| 1c | 2,4-dichloro-5-methoxy | 8.5 |

| 1d | 3,4,5-trimethoxy | 130 |

| Data sourced from Boschelli, D. H., et al. (2001). J Med Chem. |

The data clearly indicates that the 2,4-dichloro substitution pattern is highly favorable. The addition of a methoxy group at the 5-position further enhances inhibitory activity, likely by improving hydrophobic interactions within the kinase binding pocket.

The C7-Alkoxy Side Chain

The substituent at the C7 position of the quinoline core was optimized to improve aqueous solubility and cellular activity, which are crucial for oral bioavailability. A key strategy was the introduction of a basic amine-containing side chain.

| Compound ID | C7-Substituent | Src Kinase IC50 (nM) | Src-dependent Cell Proliferation IC50 (nM) |

| 1c | -OCH3 | 8.5 | 700 |

| 2a | 3-(morpholin-4-yl)propoxy | 1.8 | 170 |

| 2b | 2-(morpholin-4-yl)ethoxy | 2.5 | 300 |

| 2c (this compound) | 3-(4-methylpiperazin-1-yl)propoxy | 1.2 | 100 |

| Data sourced from Boschelli, D. H., et al. (2001). J Med Chem. |

Replacing the simple methoxy group of compound 1c with a 3-(morpholin-4-yl)propoxy chain (2a ) significantly improved both enzymatic and cellular potency. This is attributed to enhanced solubility and the potential for additional interactions. Further optimization by replacing the morpholine with a 4-methylpiperazine group yielded this compound (2c ), which displayed the most potent activity in both enzymatic and cellular assays. The three-carbon propoxy linker was found to be the optimal length.

The C3-Cyano Group

The nitrile (-C≡N) group at the C3 position of the quinoline ring is another critical feature for high-potency inhibition. Structural studies of related inhibitors show that the nitrile group forms a hydrogen bond with a conserved threonine residue (Thr338 in Src) in the ATP-binding pocket. Removal or replacement of this group typically leads to a significant loss of activity.

Kinase Inhibitory Profile of this compound

This compound exhibits potent inhibition against Src family kinases and a broad range of Bcr-Abl mutants, with the notable exceptions of T315I and V299L.

| Kinase Target | Type | IC50 (nM) |

| Src | Src Family Kinase | 1.2 |

| Lyn | Src Family Kinase | <10 |

| Hck | Src Family Kinase | <10 |

| Bcr-Abl | Wild-Type | 1.0 - 20 |

| Bcr-Abl Y253F | Imatinib-Resistant Mutant | 1.0 (Relative Resistance vs WT) |

| Bcr-Abl E255K | Imatinib-Resistant Mutant | 9.5 (Relative Resistance vs WT) |

| Bcr-Abl T315I | Imatinib-Resistant Mutant | 45.4 (Relative Resistance vs WT) |

| Bcr-Abl V299L | Imatinib-Resistant Mutant | 26.1 (Relative Resistance vs WT) |

| Data compiled from multiple sources. |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Plate Coating: 96-well microtiter plates are coated with a polypeptide substrate (e.g., poly-Glu-Tyr).

-

Compound Preparation: Test compounds (e.g., this compound analogs) are serially diluted in DMSO and then further diluted in kinase buffer.

-

Kinase Reaction: The purified kinase enzyme (e.g., recombinant Src) is added to the wells containing the substrate and the test compound.

-

Initiation: The phosphorylation reaction is initiated by adding ATP. The plate is incubated to allow the reaction to proceed.

-

Detection: The reaction is stopped, and the wells are washed. A phosphotyrosine-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added.

-

Signal Generation: After incubation and washing, an HRP substrate is added, which generates a colorimetric or chemiluminescent signal.

-

Data Analysis: The signal intensity, which is proportional to the extent of substrate phosphorylation, is measured. IC50 values are calculated by plotting the percent inhibition against the log of the compound concentration.

Cellular Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: A CML cell line (e.g., K562) is seeded into 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.

Visualizations

Signaling Pathway

Caption: Simplified Bcr-Abl and Src signaling pathways inhibited by this compound.

Experimental Workflow

Caption: Workflow for an ELISA-based in vitro kinase inhibition assay.

SAR Summary

Caption: Key structure-activity relationship points on the this compound scaffold.

Conclusion

The development of this compound is a prime example of successful rational drug design targeting a specific kinase family. The SAR studies of the 4-anilino-3-quinolinecarbonitrile scaffold reveal several critical structural features required for potent dual inhibition of Src and Abl kinases. Specifically, a trisubstituted 2,4-dichloro-5-methoxyaniline at the C4 position, a nitrile group at the C3 position, and a solubilizing 3-(4-methylpiperazin-1-yl)propoxy chain at the C7 position are all essential for achieving the desired biological and pharmacological profile. This detailed understanding of this compound's SAR provides a valuable framework for the ongoing development of next-generation kinase inhibitors with improved potency, selectivity, and resistance profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural and Spectroscopic Analysis of the Kinase Inhibitor this compound and an Isomer of this compound Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of Bosutinib and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of Bosutinib, a potent dual inhibitor of Src and Abl kinases, and its various analogs. This document details synthetic routes, experimental protocols, structure-activity relationships (SAR), and the underlying signaling pathways targeted by these compounds. All quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams.

Introduction to this compound

This compound, chemically known as 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, is a clinically approved oral tyrosine kinase inhibitor.[1] It is primarily used for the treatment of chronic myeloid leukemia (CML) in patients who have developed resistance or intolerance to prior therapies.[2] this compound exerts its therapeutic effect by targeting the Bcr-Abl fusion protein, the hallmark of CML, and the Src family of kinases, which are often implicated in cancer progression and resistance.[2][3]

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both Abl and Src kinases.[1] This binding event prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation, survival, and migration.[3]

The primary targets of this compound are the Bcr-Abl fusion protein and Src family kinases. The Bcr-Abl oncoprotein, resulting from the Philadelphia chromosome translocation, possesses constitutively active tyrosine kinase activity, which is a critical driver in CML. Src family kinases are involved in a multitude of cellular processes, and their overactivation is observed in various solid tumors, contributing to their aggressive nature.[3]

Below is a diagram illustrating the signaling pathways inhibited by this compound.

Chemical Synthesis of this compound

Several synthetic routes for this compound have been reported, with variations in starting materials, key reactions, and overall yields. A common strategy involves the construction of the core 4-anilinoquinoline-3-carbonitrile scaffold followed by the introduction of the side chain at the C7 position.

General Synthetic Strategies

A prevalent approach starts from 3-methoxy-4-hydroxybenzoic acid. The synthesis involves a sequence of reactions including esterification, alkylation, nitration, reduction, cyclization to form the quinoline ring, chlorination, and subsequent amination reactions to introduce the aniline and the piperazine-containing side chain.[4][5]

Another reported method utilizes an intramolecular cyclization of a 3-(2-aminophenyl)-3-oxopropanenitrile with N,N-dimethylformamide dimethyl acetal to form the 3-cyano-4-hydroxyquinoline ring.[6]

The workflow for a common synthetic route is depicted below.

Detailed Experimental Protocols

This route provides a practical and scalable synthesis of this compound.[4]

Step 1: Methyl 4-(3-chloropropoxy)-3-methoxybenzoate A mixture of methyl 4-hydroxy-3-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in DMF is heated. After cooling and precipitation in ice-water, the solid product is collected.[4]

Step 2: Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate The product from Step 1 is dissolved in acetic acid, and nitric acid is added dropwise. The mixture is heated, and after workup, the nitrated product is obtained.[4]

Step 3: Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate The nitro compound is reduced using powdered iron and ammonium chloride in a mixture of methanol and water under reflux.[4]

Step 4: 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile The amino compound from Step 3 is reacted with 3,3-diethoxypropionitrile in the presence of trifluoroacetic acid, followed by cyclization with sodium hydroxide.

Step 5: 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile The product from Step 4 is chlorinated using phosphorus oxychloride (POCl3).[4]

Step 6: 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile The chloroquinoline derivative is reacted with 2,4-dichloro-5-methoxyaniline in the presence of pyridine hydrochloride in 2-ethoxyethanol under reflux.[4]

Step 7: this compound (4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile) The final step involves the reaction of the product from Step 6 with N-methylpiperazine and sodium iodide. The reaction mixture is heated, and after workup and purification, this compound is obtained.[4]

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | Methyl 4-hydroxy-3-methoxybenzoate | 1-bromo-3-chloropropane, K2CO3, DMF | 90.0 |

| 2 | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Product of Step 1 | HNO3, Acetic Acid | - |

| 3 | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | Product of Step 2 | Fe, NH4Cl, Methanol, Water | 91.5 |

| 4-7 | This compound | Product of Step 3 | 3,3-diethoxypropionitrile, TFA, NaOH, POCl3, 2,4-dichloro-5-methoxyaniline, N-methylpiperazine, NaI | - |

| Overall | This compound | 3-Methoxy-4-hydroxybenzoic acid | 21.7 |

Table 1: Summary of a synthetic route to this compound with reported yields.[4]

Synthesis of this compound Analogs

The development of this compound analogs has been an active area of research to improve potency, selectivity, and pharmacokinetic properties, as well as to overcome drug resistance. Modifications have been explored on all three major parts of the this compound scaffold: the 4-anilino moiety, the quinoline core, and the C7-side chain.

Modifications of the 4-Anilino Moiety

The 2,4-dichloro-5-methoxyphenyl group plays a crucial role in the binding of this compound to its target kinases. Analogs with different substitution patterns on this aniline ring have been synthesized to probe the structure-activity relationship. For instance, the synthesis of various 4-anilinoquinoline-3-carbonitrile derivatives has been reported, where different anilines are condensed with a 4-chloroquinoline intermediate.

Modifications of the Quinoline Core

The quinoline-3-carbonitrile core is essential for the activity of this compound. Analogs with substitutions at various positions of the quinoline ring have been investigated. For example, a series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have been prepared as irreversible inhibitors of EGFR and HER-2 kinases, demonstrating the versatility of this scaffold for targeting different kinases.

Modifications of the C7-Side Chain

The 3-(4-methylpiperazin-1-yl)propoxy side chain at the C7 position of the quinoline ring contributes significantly to the solubility and pharmacokinetic properties of this compound. Analogs with variations in the length of the alkyl chain and the nature of the terminal basic amine have been synthesized. These modifications are typically introduced in the final steps of the synthesis by reacting a 7-hydroxy or 7-chloroquinoline intermediate with a suitably functionalized alkylating agent.

A general workflow for the synthesis of this compound analogs with modified side chains is presented below.

References

- 1. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monoisopropyl alcoholate | C29H36Cl2N5O4- | CID 86610056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Bosutinib's Binding Kinetics to the Abl Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding kinetics of bosutinib to the Abl kinase domain. This compound is a potent, orally active, dual Src/Abl tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML). A thorough understanding of its binding characteristics is crucial for optimizing drug efficacy, overcoming resistance, and guiding the development of next-generation inhibitors.

Core Concepts in this compound-Abl Interaction

This compound targets the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative signaling cascade that drives CML.[1][2] The efficacy of this compound is not solely determined by its binding affinity (KD) but also by the rates at which it associates (k

Quantitative Binding Kinetics of this compound to Abl Kinase

The following table summarizes the experimentally determined kinetic and affinity constants for the interaction of this compound with the wild-type Abl kinase domain. These values have been compiled from various studies employing different biophysical techniques.

| Parameter | Value | Method | Reference |

| KD (Dissociation Constant) | ~200 pM | Fluorescence Binding Assay | [3] |

| KD (Dissociation Constant) | 0.03 - 21 nM | Various Assays | [4] |

| Relative Binding Affinity | ~200 times more than imatinib | Computational Docking | [5] |

Note: The variability in reported KD values can be attributed to differences in experimental conditions, assay formats, and the specific constructs of the Abl kinase domain used.

Experimental Protocols for Determining Binding Kinetics

Accurate determination of binding kinetics is paramount. The following sections detail the methodologies for two primary biophysical techniques used to characterize the this compound-Abl interaction.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions. It is a powerful tool for determining kon, koff, and KD.

Experimental Workflow:

Caption: Workflow for SPR-based analysis of this compound-Abl binding kinetics.

Detailed Protocol:

-

Ligand and Analyte Preparation :

-

Express and purify the Abl kinase domain. Ensure high purity and stability.

-

Prepare a series of this compound concentrations in the running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).[6]

-

-

Ligand Immobilization :

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the sensor surface using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Immobilize the Abl kinase to the chip surface via amine coupling at a pH below the protein's isoelectric point to facilitate electrostatic pre-concentration.

-

Deactivate any remaining reactive groups on the surface with ethanolamine.

-

-

Analyte Binding :

-

Inject the prepared this compound solutions over the sensor surface at a constant flow rate to monitor the association phase.

-

Switch to running buffer to monitor the dissociation of the this compound-Abl complex.

-

After each cycle, regenerate the sensor surface using a low pH buffer or other appropriate regeneration solution to remove any remaining bound analyte.

-

-

Data Analysis :

-

The binding events are recorded as sensorgrams (response units vs. time).

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to extract the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and KD).

Experimental Workflow:

Caption: Workflow for ITC-based analysis of this compound-Abl binding thermodynamics.

Detailed Protocol:

-

Sample Preparation :

-

Dialyze the purified Abl kinase domain and dissolve this compound in the same buffer to minimize heats of dilution. A typical buffer is 20 mM MOPS pH 7.0, 150 mM NaCl, and 1 mM TCEP.

-

Thoroughly degas both the protein and ligand solutions.

-

-

Titration :

-

Load the Abl kinase solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the Abl kinase solution while maintaining a constant temperature.

-

-

Data Analysis :

-

The heat change associated with each injection is measured.

-

The integrated heat data are plotted against the molar ratio of ligand to protein to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the stoichiometry (n), binding constant (KA, which is 1/KD), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Abl Kinase Signaling Pathway and Inhibition by this compound

The Abl kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. In CML, the chromosomal translocation t(9;22) results in the formation of the BCR-Abl fusion protein with constitutively active kinase activity.

Caption: Simplified Abl kinase signaling pathway and the inhibitory action of this compound.

This diagram illustrates how the constitutively active BCR-Abl protein activates multiple downstream signaling pathways, including STAT5, RAS/RAF/MEK/ERK, and PI3K/AKT/mTOR. These pathways collectively promote uncontrolled cell proliferation and inhibit apoptosis, the hallmarks of cancer. This compound effectively blocks these oncogenic signals by directly inhibiting the kinase activity of BCR-Abl.

Conclusion

A comprehensive understanding of this compound's binding kinetics to the Abl kinase domain is essential for rational drug design and for optimizing clinical outcomes. The picomolar affinity of this compound for Abl is a key contributor to its high potency. The detailed experimental protocols provided in this guide for SPR and ITC serve as a foundation for researchers to accurately characterize the binding of this compound and other kinase inhibitors. Furthermore, the visualization of the Abl signaling pathway highlights the critical node at which this compound exerts its therapeutic effect. Future research focused on elucidating the residence time of this compound and its derivatives will be invaluable in the development of even more effective and durable therapies for CML.

References

- 1. This compound: A Potent Second-Generation Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Spectroscopic Analysis of the Kinase Inhibitor this compound and an Isomer of this compound Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Bosutinib's Activity Against T315I and V299L Mutations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the efficacy of bosutinib, a dual Src/Abl tyrosine kinase inhibitor, against the clinically significant T315I and V299L mutations in the BCR-ABL kinase domain. The emergence of these mutations is a critical challenge in the treatment of Chronic Myeloid Leukemia (CML), often leading to therapeutic resistance. This document synthesizes key quantitative data, outlines relevant experimental methodologies, and visualizes the underlying molecular interactions and workflows to offer a detailed resource for researchers and drug development professionals in oncology.

Quantitative Analysis of this compound Activity

This compound has demonstrated efficacy against a range of imatinib-resistant BCR-ABL mutations, but its activity is notably compromised by the T315I and V299L mutations.[1] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of an inhibitor. A higher IC50 value indicates lower potency. The following table summarizes the in vitro IC50 values of this compound against wild-type BCR-ABL and the T315I and V299L mutants, as determined in cell-based assays.

| BCR-ABL Genotype | This compound IC50 (nM) | Fold Increase vs. Wild-Type | Reference |

| Wild-Type | 20 | 1.0 | Redaelli et al. |

| T315I | >1000 | >50 | Redaelli et al. |

| V299L | 600 | 30 | Redaelli et al. |

Data presented in the table is a synthesis of values reported in the cited literature. Absolute IC50 values can vary between studies based on the specific experimental conditions.

The data unequivocally demonstrates a significant increase in the IC50 of this compound in the presence of the T315I and V299L mutations, signifying a substantial loss of inhibitory activity. The T315I "gatekeeper" mutation, in particular, confers a high level of resistance to this compound, as well as to other second-generation tyrosine kinase inhibitors.[2][3] The V299L mutation also results in a marked decrease in sensitivity to this compound.[1]

Mechanism of Resistance

The resistance conferred by the T315I and V299L mutations is primarily due to steric hindrance within the ATP-binding pocket of the ABL kinase domain.[4]

-

T315I Mutation: The substitution of a threonine (T) with a bulkier isoleucine (I) at position 315 introduces a steric clash that physically prevents this compound from binding effectively to the kinase domain.[4] This "gatekeeper" residue is crucial for the binding of many ATP-competitive inhibitors.

-

V299L Mutation: Similarly, the replacement of valine (V) with leucine (L) at position 299 alters the conformation of the binding site, leading to a steric clash with the inhibitor and reducing its binding affinity.[4]

The following diagram illustrates the principle of steric hindrance caused by the T315I mutation.

Caption: Steric hindrance from the T315I mutation prevents this compound binding.

BCR-ABL Signaling and Inhibition by this compound

In CML, the constitutively active BCR-ABL tyrosine kinase drives oncogenesis through the activation of several downstream signaling pathways that promote cell proliferation and survival.[5] this compound, in sensitive cells, effectively inhibits BCR-ABL and, consequently, these downstream pathways. The diagram below outlines the major signaling cascades affected.

Caption: BCR-ABL signaling pathways inhibited by this compound.

Experimental Protocols

The determination of IC50 values is a fundamental experimental procedure in drug discovery and development. The following is a generalized protocol based on methodologies cited in the literature for assessing the activity of this compound against BCR-ABL mutants, typically employing the Ba/F3 murine pro-B cell line.

Cell Line and Culture

-

Cell Line: Ba/F3 cells are a murine interleukin-3 (IL-3) dependent pro-B cell line. These cells are commonly used for studying BCR-ABL kinase activity as they can be engineered to express various forms of the BCR-ABL fusion protein, and their survival and proliferation become dependent on BCR-ABL activity in the absence of IL-3.

-

Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and, for parental Ba/F3 cells, 10 ng/mL of murine IL-3. For Ba/F3 cells expressing BCR-ABL, IL-3 is withdrawn from the medium to ensure their proliferation is dependent on BCR-ABL kinase activity.

In Vitro Proliferation Assay (e.g., MTT or Tritiated Thymidine Incorporation)

The following diagram outlines a typical workflow for an in vitro proliferation assay to determine the IC50 of this compound.

Caption: Workflow for determining this compound IC50 in Ba/F3 cells.

Detailed Methodological Steps

-

Cell Preparation: Ba/F3 cells expressing either wild-type, T315I, or V299L mutant BCR-ABL are harvested during their logarithmic growth phase.

-

Cell Seeding: Cells are washed to remove any residual growth factors and resuspended in fresh, IL-3 free medium. A specific number of cells (e.g., 5,000-10,000 cells/well) are seeded into 96-well microplates.

-

Drug Application: A stock solution of this compound is serially diluted to create a range of concentrations. These dilutions are then added to the appropriate wells. Control wells with no drug and wells with solvent only are included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment:

-

MTT Assay: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. After an incubation period, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Tritiated Thymidine Incorporation Assay: [3H]-thymidine is added to the wells for the final few hours of incubation. Proliferating cells will incorporate the radiolabeled thymidine into their DNA. The cells are then harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The absorbance (for MTT) or counts per minute (for thymidine incorporation) is measured for each well. The results are typically normalized to the control wells (no drug) to determine the percentage of inhibition for each this compound concentration. A dose-response curve is then plotted, and the IC50 value is calculated using non-linear regression analysis.

Conclusion

The T315I and V299L mutations present significant challenges to the clinical efficacy of this compound in the treatment of CML. The underlying mechanism of resistance is well-understood to be steric hindrance, which prevents the drug from binding to its target, the BCR-ABL kinase. The quantitative data from in vitro cell-based assays consistently demonstrate a dramatic increase in the IC50 values for this compound in the presence of these mutations. For drug development professionals, these findings underscore the importance of designing next-generation inhibitors that can overcome these resistance mechanisms, for instance, by utilizing alternative binding modes or targeting different sites on the kinase. For researchers, the continued investigation into the nuances of these resistance mechanisms and the exploration of combination therapies are crucial avenues for improving patient outcomes.

References

- 1. This compound: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Spectroscopic Analysis of the Kinase Inhibitor this compound and an Isomer of this compound Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimization of a Cell-Based Proliferation Assay for Bosutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosutinib is a potent, orally bioavailable, dual inhibitor of the Src and Abl tyrosine kinases.[1] It targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML), by binding to the ATP-binding site of the Bcr-Abl kinase.[2] This inhibition blocks downstream signaling pathways that lead to malignant cell proliferation and survival.[2][3] Additionally, this compound inhibits Src family kinases (SFKs), which are involved in various signaling pathways related to cell growth, survival, and differentiation.[2] The dual inhibition of both Src and Abl kinases makes this compound an effective therapeutic agent against certain cancers.[1][3]

Accurate and reproducible measurement of the anti-proliferative activity of compounds like this compound is crucial in drug discovery and development. Cell-based proliferation assays are fundamental tools for determining the potency of a drug, typically expressed as the half-maximal inhibitory concentration (IC50). Optimization of these assays is critical to ensure the generation of reliable and consistent data. Key parameters that require optimization include cell seeding density, serum concentration, and the duration of drug incubation. This application note provides detailed protocols for the systematic optimization of a cell-based proliferation assay for this compound, using either a colorimetric (MTT) or luminescent (CellTiter-Glo®) endpoint.

Assay Principle

This application note describes two common methods for assessing cell proliferation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[1]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[4] The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[4] This assay is known for its high sensitivity and broad linear range.[5]

Materials and Reagents

-

Cell Line: A cancer cell line sensitive to this compound (e.g., K-562 for CML).

-

This compound: (CAS 380843-75-4)

-

Cell Culture Medium: (e.g., RPMI-1640, DMEM) appropriate for the chosen cell line.

-

Fetal Bovine Serum (FBS): Heat-inactivated.

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS): Sterile.

-

96-well, flat-bottom, tissue culture-treated plates: Clear plates for MTT assay, opaque white plates for CellTiter-Glo®.

-

MTT Reagent: (5 mg/mL in PBS)

-

Solubilization Solution for MTT: (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or 10% SDS in 0.01 M HCl)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Dimethyl Sulfoxide (DMSO): Cell culture grade.

-

Multichannel pipette

-

Plate reader: Capable of measuring absorbance at 570 nm (for MTT) or luminescence (for CellTiter-Glo®).

-

CO2 incubator: 37°C, 5% CO2.

Experimental Protocols

Cell Culture

-

Culture the selected cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C incubator with 5% CO2.

-

Maintain cells in the exponential growth phase.[6]

-

Ensure cell viability is above 95% before starting any experiment.

Optimization of Cell Seeding Density

Objective: To determine the optimal number of cells per well that gives a robust signal-to-background ratio and remains in the exponential growth phase throughout the assay duration.

Protocol:

-

Harvest and count the cells.

-

Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 1,000 to 20,000 cells/well for a 96-well plate).

-

Seed 100 µL of each cell dilution in triplicate into the appropriate 96-well plate. Include wells with medium only as a background control.

-

Incubate the plates for the intended assay duration (e.g., 24, 48, and 72 hours).

-

At each time point, perform the chosen proliferation assay (MTT or CellTiter-Glo®) according to the protocols in section 4.5.

-

Record the absorbance or luminescence values.

-

Plot the signal (absorbance or luminescence) versus the number of cells seeded for each time point.

-

Select the cell density that falls within the linear range of the growth curve and provides a strong signal-to-background ratio for the desired assay duration.

Data Presentation:

| Seeding Density (cells/well) | 24h Signal | 48h Signal | 72h Signal |

| 1,000 | |||

| 2,500 | |||

| 5,000 | |||

| 10,000 | |||

| 20,000 | |||

| Medium Only |

Optimization of Serum Concentration

Objective: To determine the optimal FBS concentration that supports cell health and proliferation without interfering with the drug's activity.

Protocol:

-

Seed the optimized number of cells (determined in section 4.2) in 96-well plates.

-

Allow cells to adhere overnight.

-

The next day, replace the medium with fresh medium containing varying concentrations of FBS (e.g., 0.5%, 1%, 2.5%, 5%, and 10%).

-

Incubate for the intended assay duration (e.g., 48 hours).

-

Perform the chosen proliferation assay.

-

Record the absorbance or luminescence values.

-

Plot the signal versus the serum concentration.

-

Select the lowest serum concentration that maintains good cell viability and proliferation to minimize potential interference with this compound.

Data Presentation:

| Serum Concentration (%) | Signal |

| 0.5 | |

| 1 | |

| 2.5 | |

| 5 | |

| 10 |

Optimization of this compound Incubation Time

Objective: To determine the optimal duration of drug exposure to achieve a complete dose-response curve and a reliable IC50 value.

Protocol:

-

Seed the optimized number of cells in the optimized serum concentration medium in 96-well plates.

-

Allow cells to adhere overnight.

-

Prepare a serial dilution of this compound in the optimized medium.

-

Treat the cells with the this compound serial dilutions. Include a vehicle control (DMSO).

-

Incubate the plates for different time periods (e.g., 24, 48, and 72 hours).[7]

-

At each time point, perform the chosen proliferation assay.

-

Record the absorbance or luminescence values.

-

Calculate the percent inhibition for each concentration at each time point.

-

Plot the dose-response curves for each incubation time.

-

Select the incubation time that provides a full sigmoidal dose-response curve with a clear plateau at high drug concentrations.

Data Presentation:

| This compound Conc. (µM) | 24h % Inhibition | 48h % Inhibition | 72h % Inhibition |

| 10 | |||

| 1 | |||

| 0.1 | |||

| 0.01 | |||

| 0.001 | |||

| 0 (Vehicle) | 0 | 0 | 0 |

Standard Proliferation Assay Protocol with Optimized Parameters

MTT Assay:

-

Seed cells at the optimized density in 100 µL of optimized medium in a 96-well clear plate.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound (100 µL per well) and incubate for the optimized duration.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

-

Carefully remove the medium.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[2]

-

Shake the plate on an orbital shaker for 15 minutes.[8]

-

Read the absorbance at 570 nm.[8]

CellTiter-Glo® Assay:

-

Seed cells at the optimized density in 100 µL of optimized medium in a 96-well opaque white plate.[9]

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound (100 µL per well) and incubate for the optimized duration.

-

Equilibrate the plate to room temperature for 30 minutes.[9]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[9]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[9]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

Record the luminescence.[9]

Data Analysis

-

Subtract the average background reading (medium only) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Signal of treated cells / Signal of vehicle-treated cells) x 100

-

Plot the % Viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (four-parameter logistic model) to fit the dose-response curve and determine the IC50 value.

Signaling Pathway Overview

This compound exerts its anti-proliferative effects by inhibiting the BCR-ABL and Src tyrosine kinases, thereby blocking their downstream signaling cascades.

Caption: this compound inhibits the BCR-ABL signaling pathway.

Caption: this compound inhibits the Src signaling pathway.

Experimental Workflow

The following diagram illustrates the overall workflow for optimizing and performing the this compound cell-based proliferation assay.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. broadpharm.com [broadpharm.com]

- 3. ch.promega.com [ch.promega.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. promega.com [promega.com]

- 6. youtube.com [youtube.com]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cyrusbio.com.tw [cyrusbio.com.tw]

- 9. promega.com [promega.com]

Application Notes and Protocols: Bosutinib Treatment in K562 Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the effects of Bosutinib on the K562 human chronic myelogenous leukemia (CML) cell line, including its mechanism of action and key quantitative data. Detailed protocols for essential in vitro experiments are also provided.

Application Notes

The K562 cell line, derived from a CML patient in blast crisis, is Philadelphia chromosome-positive (Ph+). This genetic translocation results in the BCR-ABL fusion gene, which produces a constitutively active tyrosine kinase, a key driver of CML pathogenesis.[1]

This compound (SKI-606) is a second-generation, orally active, dual inhibitor of Src and Abl tyrosine kinases.[2][3] Its primary mechanism of action in K562 cells is the potent inhibition of the ATP-binding site of the BCR-ABL kinase.[4] This action blocks downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, that are crucial for cell proliferation and survival.[3] Consequently, this compound effectively suppresses proliferation, induces cell cycle arrest, and promotes apoptosis in K562 cells.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on K562 cells as reported in various studies.

Table 1: Cytotoxicity of this compound in K562 Cells

| Parameter | Value | Conditions | Source(s) |

|---|---|---|---|

| Optimal Dose | 250 nM | 48-hour incubation | [1][6] |

| IC50 | ~6.08 µM | 48-hour incubation |[7] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell density and assay method.

Table 2: Effect of this compound on Cell Cycle Distribution in K562 Cells

| Cell Cycle Phase | Control (%) | This compound (250 nM, 48h) (%) | Source(s) |

|---|---|---|---|

| Sub-G1 (Apoptotic) | Not specified | Significant increase | [1][5] |

| G0/G1 | ~20.61 | ~35.31 | [7] |

| S | Not specified | Decrease | [8] |

| G2/M | Not specified | Decrease |[5][6] |

Note: this compound treatment leads to an accumulation of cells in the Sub-G1 phase, indicative of apoptosis, and a corresponding arrest in the G0/G1 phase.[5][7]

Table 3: Induction of Apoptosis by this compound in K562 Cells

| Treatment Group | Apoptotic Cells (%) | Conditions | Source(s) |

|---|---|---|---|

| This compound (IC50 dose) | 34.1% (early apoptosis) | 48-hour incubation | [1] |

| This compound (6.25 µM) | 49.50 ± 1.25% | 48-hour incubation | [7] |

| Untreated Control | 5.55 ± 0.93% | 48-hour incubation |[7] |

Visualized Signaling Pathway and Workflows

Experimental Protocols

This protocol describes the standard procedure for culturing K562 suspension cells.

Materials:

-

K562 cell line (e.g., ATCC® CCL-243™)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Serological pipettes, sterile

-

Conical tubes (15 mL and 50 mL), sterile

-

Cell culture flasks (T-25, T-75)

-

Humidified incubator (37°C, 5% CO₂)

-

Biosafety cabinet (Class II)

-

Centrifuge

Procedure:

-

Complete Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Thawing Frozen Cells: Quickly thaw a vial of frozen K562 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete medium in a T-25 flask.

-

Cell Maintenance (Subculturing):

-

K562 cells grow in suspension. Monitor cell density every 2-3 days.

-

When the cell concentration approaches 8 x 10⁵ cells/mL, split the culture.

-

Transfer the cell suspension to a conical tube and centrifuge at 150 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium to a concentration of 2-3 x 10⁵ cells/mL.

-

-

Cell Counting: Mix a small aliquot of cell suspension with Trypan Blue (e.g., 1:1 ratio). Load onto a hemocytometer and count viable (unstained) cells to determine cell concentration and viability.

This colorimetric assay measures cell metabolic activity as an indicator of viability.[9][10]

Materials:

-

K562 cell suspension

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates, sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-channel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Plating: Seed K562 cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.[11] Include wells for "medium only" and "untreated cells" controls.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted drug solutions (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) in a humidified incubator.[5]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]

-

Solubilization: Carefully remove the supernatant and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the "medium only" blank. Calculate cell viability as a percentage relative to the untreated control wells.

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle phase distribution.

Materials:

-

Treated and untreated K562 cells

-

PBS, ice-cold

-

70-75% Ethanol, ice-cold

-

PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat K562 cells with this compound (e.g., 250 nM) and controls for 48 hours.[1][12]

-

Harvesting: Harvest approximately 1 x 10⁶ cells per sample by centrifugation (300 x g for 5 minutes).

-

Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Fixation: Resuspend the pellet and fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use software to model the DNA content histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[13]

Materials:

-

Treated and untreated K562 cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)

-

PBS, ice-cold

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat K562 cells with this compound and controls for the desired duration (e.g., 48 hours).

-

Harvesting: Harvest 1-5 x 10⁵ cells per sample by centrifugation (300 x g for 5 minutes). Collect both adherent and suspension cells if applicable.

-

Washing: Wash cells once with ice-cold PBS.

-

Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]

-

Staining:

-

Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.[16]

-

Flow Cytometry: Analyze the samples immediately (within 1 hour) by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. Protective effect of this compound with caspase inhibitors on human K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Src/Abl tyrosine kinase inhibitor this compound suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protective effect of this compound with caspase inhibitors on human K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Apoptosis induction in K562 human myelogenous leukaemia cells is connected to the modulation of Wnt/β‐catenin signalling by BHX, a novel pyrazoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. bosterbio.com [bosterbio.com]

- 16. kumc.edu [kumc.edu]

Application Notes and Protocols for Utilizing Bosutinib in 3D Spheroid Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction